N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
CAS No.:
Cat. No.: VC16355574
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O4S |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O4S/c1-17-18(2)26(16-19-10-5-3-6-11-19)23(25-24(27)21-14-9-15-30-21)22(17)31(28,29)20-12-7-4-8-13-20/h3-8,10-13,21H,9,14-16H2,1-2H3,(H,25,27) |
| Standard InChI Key | GGBWPDQSAXBAKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)CC4=CC=CC=C4)C |
Introduction
N-[1-Benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by a pyrrole core functionalized with benzyl, methyl, and phenylsulfonyl groups, along with a tetrahydrofuran (THF) carboxamide moiety. This structural complexity suggests potential applications in medicinal chemistry, particularly in drug design targeting enzyme inhibition or receptor modulation.
Structural Features
The compound's molecular structure includes:
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A pyrrole ring substituted at positions 1, 3, 4, and 5.
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A phenylsulfonyl group at position 3 of the pyrrole ring.
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A benzyl group attached to the nitrogen atom of the pyrrole.
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A tetrahydrofuran ring linked via a carboxamide group.
These features contribute to its chemical stability and potential biological activity.
Synthesis Pathways
While specific synthesis data for this compound is unavailable in the provided sources, similar sulfonamide derivatives are typically synthesized through:
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Step 1: Functionalization of the pyrrole ring using electrophilic substitution reactions.
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Step 2: Introduction of sulfonyl groups via reaction with sulfonyl chlorides.
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Step 3: Coupling reactions to attach the tetrahydrofuran carboxamide moiety.
Potential Applications
Based on structural analogs:
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Pharmacological Activity: The phenylsulfonyl group is known for its role in enzyme inhibition, particularly targeting sulfonamide-sensitive enzymes like carbonic anhydrase or proteases.
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Anti-inflammatory Properties: Compounds with similar sulfonamide groups have demonstrated efficacy in inhibiting inflammatory pathways.
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Anticancer Potential: Pyrrole derivatives often exhibit cytotoxicity against cancer cells due to their ability to interact with DNA or proteins.
Analytical Data
For compounds of this nature, analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are crucial for structural confirmation:
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NMR Spectroscopy: Provides insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines precise bond angles and atomic arrangements.
Comparative Analysis with Related Compounds
| Property | N-[1-Benzyl-4,5-dimethyl...]* | Related Sulfonamides** |
|---|---|---|
| Molecular Weight | ~400 g/mol | Varies (300–500 g/mol) |
| Solubility | Likely moderate in organic solvents | Moderate to high |
| Biological Target | Unknown | Enzymes/receptors |
| Synthesis Complexity | High | Moderate |
*Estimated based on structure
**Based on general sulfonamide derivatives
Limitations and Research Gaps
Despite its promising structure:
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No specific biological activity data are currently available for this compound.
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Detailed synthetic routes and reaction yields remain unexplored.
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Toxicological profiles and pharmacokinetics need evaluation.
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